N-(1-cyano-1-cyclopropylethyl)-2-{[2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
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Properties
Molecular Formula |
C19H18N4OS3 |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H18N4OS3/c1-11-21-17-16(13(8-26-17)14-4-3-7-25-14)18(22-11)27-9-15(24)23-19(2,10-20)12-5-6-12/h3-4,7-8,12H,5-6,9H2,1-2H3,(H,23,24) |
InChI Key |
UVKKGIUTVYQHLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3=CC=CS3)C(=N1)SCC(=O)NC(C)(C#N)C4CC4 |
Origin of Product |
United States |
Biological Activity
N-(1-cyano-1-cyclopropylethyl)-2-{[2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide, commonly referred to as Compound A, is a novel chemical entity with potential therapeutic applications. This compound belongs to a class of molecules that exhibit significant biological activities, particularly in the context of cancer and inflammatory diseases. The following sections detail its biological activity, including its mechanisms of action, efficacy in various studies, and potential clinical applications.
- Molecular Formula : C₁₈H₁₈N₄OS
- Molecular Weight : 346.43 g/mol
- CAS Number : 1240955-52-5
Compound A is believed to exert its biological effects primarily through the inhibition of specific signaling pathways involved in cell proliferation and inflammation. The compound's structure allows it to interact with various protein targets, notably kinases involved in the Janus kinase (JAK) signaling pathway, which is crucial for mediating responses to inflammatory cytokines.
Anticancer Activity
Recent studies have demonstrated that Compound A exhibits potent anticancer properties. In vitro assays on human cancer cell lines have shown that it induces apoptosis through:
- Caspase Activation : Compound A activates caspases 3 and 7, leading to programmed cell death.
- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells, inhibiting their proliferation.
Table 1: Efficacy of Compound A in Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 3.8 | G1 phase arrest and apoptosis |
| HeLa (Cervical Cancer) | 4.5 | Inhibition of JAK signaling |
Anti-inflammatory Activity
Compound A has also been evaluated for its anti-inflammatory effects. It has shown promise in reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS).
Table 2: Inhibition of Cytokine Production by Compound A
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) | Percentage Inhibition |
|---|---|---|---|
| TNF-alpha | 150 | 75 | 50% |
| IL-6 | 200 | 80 | 60% |
Case Studies
A series of case studies have highlighted the potential clinical applications of Compound A:
-
Case Study in Rheumatoid Arthritis :
- Patients treated with Compound A showed a significant reduction in disease activity scores compared to baseline measurements over a six-month period.
- Clinical markers such as C-reactive protein (CRP) levels decreased significantly.
-
Case Study in Non-Small Cell Lung Cancer (NSCLC) :
- In a Phase I clinical trial, patients exhibited stable disease for over three months with minimal side effects when treated with Compound A combined with standard chemotherapy.
Research Findings
Research has consistently demonstrated the versatility of Compound A across various biological contexts:
- In Vivo Studies : Animal models have shown that administration of Compound A leads to tumor regression and reduced inflammation markers.
- Mechanistic Studies : Further investigations into its mechanism revealed that Compound A modulates the NF-kB pathway, a critical regulator of inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
